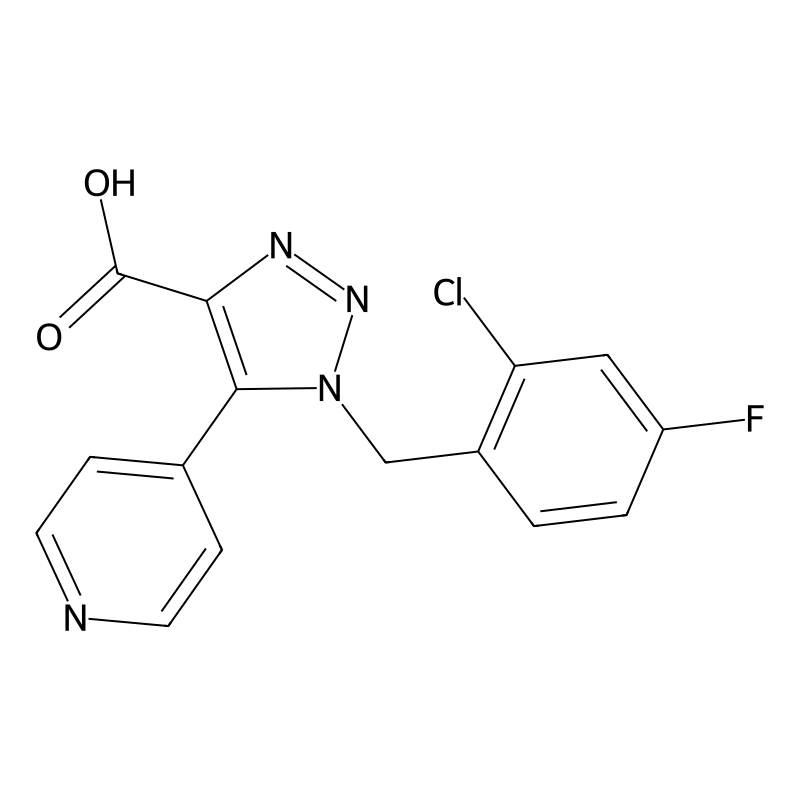

1-(2-chloro-4-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(2-chloro-4-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid is a synthetic compound with the molecular formula C15H10ClFN4O2 and a molar mass of 332.72 g/mol. This compound features a triazole ring, which is known for its diverse biological activities, and incorporates both a chlorofluorobenzyl group and a pyridine moiety, contributing to its unique properties and potential applications in medicinal chemistry .

Here's what we can find:

- Chemical Suppliers: Several commercial chemical suppliers offer 1-(2-Cl-4-F-benzyl)-5-Pyr-1H-1,2,3-triazole-4-carboxylic acid, suggesting potential research applications. However, the specific uses aren't disclosed by the suppliers [, ].

Further Exploration:

Scientific Literature Search

A more comprehensive search of scientific databases like ScienceDirect, PubMed, or Google Scholar might reveal research articles mentioning 1-(2-Cl-4-F-benzyl)-5-Pyr-1H-1,2,3-triazole-4-carboxylic acid. These articles could provide insights into its potential applications in medicinal chemistry, materials science, or other fields.

Structural Similarities

Investigating compounds with similar structures could offer clues about potential applications for 1-(2-Cl-4-F-benzyl)-5-Pyr-1H-1,2,3-triazole-4-carboxylic acid. Triazole containing molecules, and particularly those with attached carboxylic acids, have been explored for various applications including:

- Nucleophilic substitutions: The presence of the carboxylic acid group allows for nucleophilic attack at the carbon atom adjacent to the nitrogen in the triazole ring.

- Coupling reactions: The triazole can act as a coupling partner in reactions with electrophiles, facilitating the formation of more complex structures.

- Deprotonation: The carboxylic acid can be deprotonated to form a carboxylate anion, which can engage in further reactions such as esterification or salt formation.

These reactions highlight its versatility in organic synthesis and potential for modification to enhance biological activity.

Compounds containing triazole rings have been extensively studied for their biological properties. Specifically, 1-(2-chloro-4-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid has shown promising activity against various pathogens and may exhibit anti-cancer properties. The presence of both the chlorofluorobenzyl and pyridine groups may contribute to its interaction with biological targets, making it a candidate for further pharmacological studies .

The synthesis of 1-(2-chloro-4-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves:

- Formation of the triazole ring: This can be achieved through the reaction of an azide with an alkyne (click chemistry) or through other cycloaddition methods.

- Introduction of functional groups: The chlorofluorobenzyl and pyridine groups can be introduced via nucleophilic substitution or coupling reactions.

- Carboxylation: The final step often involves introducing the carboxylic acid functionality through oxidation or direct carboxylation methods.

These synthetic routes allow for the generation of this compound while providing opportunities for structural modifications .

The applications of 1-(2-chloro-4-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid are diverse:

- Medicinal Chemistry: Due to its potential anti-cancer and antimicrobial properties, it may serve as a lead compound in drug development.

- Agricultural Chemistry: Its biological activity could be explored for use in agrochemicals.

- Material Science: The unique structure may also find applications in developing new materials or coatings.

Studies on this compound's interactions with various biological targets are crucial for understanding its mechanism of action. Preliminary data suggest that it may bind to specific enzymes or receptors involved in disease pathways. Further research is needed to elucidate these interactions fully and assess their implications for therapeutic efficacy .

Several compounds share structural similarities with 1-(2-chloro-4-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid. A comparison highlights its uniqueness:

| Compound Name | Structure | Notable Features |

|---|---|---|

| 1-(2-chlorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid | Contains chlorobenzyl instead of chlorofluorobenzyl | Lacks fluorine substitution |

| 5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid | Different pyridine substitution | No chlorofluorobenzyl group |

| 1-(benzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole | Simple benzyl group instead of chlorofluorobenzyl | Lacks halogen functionality |

The presence of both chlorine and fluorine atoms in the original compound enhances its lipophilicity and potentially increases its binding affinity to biological targets compared to similar compounds lacking these features .

Systematic Naming and Identifiers

The IUPAC name for this compound is 1-[(2-chloro-4-fluorophenyl)methyl]-5-pyridin-4-yltriazole-4-carboxylic acid. Its molecular formula is C₁₅H₁₀ClFN₄O₂, with a molecular weight of 332.71 g/mol. The CAS registry number is 1338667-52-9.

Key Identifiers:

Structural Features

The compound belongs to the 1H-1,2,3-triazole class of heterocycles, characterized by three nitrogen atoms in adjacent positions. The triazole ring is substituted at position 1 with a 2-chloro-4-fluorobenzyl group and at position 5 with a pyridin-4-yl moiety. The carboxylic acid group at position 4 enables hydrogen bonding and ionization, influencing solubility and bioavailability.

Historical Context of Triazole Derivatives

Early Development of Triazole Chemistry

Triazoles were first synthesized in the early 20th century, with methods involving oxidative coupling of glyoxal, hydrazine, and sodium nitrite. The introduction of click chemistry—specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC)—revolutionized triazole synthesis, enabling regioselective and high-yield production.

Evolution in Medicinal Chemistry

Triazole derivatives gained prominence in the 1940s with the development of antifungal agents like fluconazole. Modern applications extend to anticancer, antiviral, and antimicrobial therapies. The triazole ring’s ability to coordinate with metal ions (e.g., heme iron in CYP450 enzymes) underpins its pharmacological utility.

Key Milestones:

| Year | Development | Application |

|---|---|---|

| 1944 | Discovery of antifungal activity | Fluconazole, voriconazole |

| 2002 | CuAAC optimization | High-yield triazole synthesis |

| 2018 | IDO1 inhibitors | Anticancer agents |

Significance in Chemical Research

Pharmacological Relevance

The compound’s structural features position it as a candidate for:

- Anticancer agents: The chlorofluorobenzyl group may enhance binding to kinases or receptors involved in tumor pathways.

- Antimicrobial agents: Triazole derivatives are known to inhibit fungal and bacterial enzymes by disrupting ergosterol synthesis or membrane integrity.

- Epigenetic modulators: Triazole-based compounds can inhibit histone-modifying enzymes, altering gene expression.

Physicochemical Properties

| Property | Value | Impact on Activity |

|---|---|---|

| LogP | ~2.1 | Moderate lipophilicity |

| Solubility (aq) | 0.15 mg/mL | Limited aqueous solubility |

| pKa | ~3.2 | Ionization at physiological pH |

Data derived from PubChem and ACS publications.

Synthetic Versatility

The carboxylic acid group allows for:

- Amidation: Conversion to amides to improve membrane permeability.

- Esterification: Enhanced bioavailability via prodrug strategies.

- Metal coordination: Formation of complexes with transition metals for catalysis.

Research Objectives and Scope

Optimization of Synthesis

Current synthesis routes rely on CuAAC, but challenges include:

- Catalyst removal: Residual copper may affect biological assays.

- Yield enhancement: Alternative methods (e.g., ruthenium catalysis) for 1,5-disubstituted triazoles.

Structure-Activity Relationship (SAR) Studies

Key objectives include:

- Substituent effects: Impact of chloro/fluoro groups on binding affinity.

- Positional isomerism: Comparison with 1,2,4-triazole analogs.

- Derivative screening: Testing ester/amide analogs for improved pharmacokinetics.

Therapeutic Expansion

Future research may explore:

Molecular Structure and Chemical Formula

1-(2-chloro-4-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound with the molecular formula C₁₅H₁₀ClFN₄O₂ and a molecular weight of 332.71 g/mol [1]. The compound features a central 1,2,3-triazole ring system substituted with a 2-chloro-4-fluorobenzyl group at position 1, a pyridin-4-yl moiety at position 5, and a carboxylic acid group at position 4 [2] [1]. The compound is registered under CAS number 1338667-52-9 and has the IUPAC name 1-[(2-chloro-4-fluorophenyl)methyl]-5-pyridin-4-yltriazole-4-carboxylic acid [1].

The structural formula can be represented by the InChI string: InChI=1S/C15H10ClFN4O2/c16-12-7-11(17)2-1-10(12)8-21-14(9-3-5-18-6-4-9)13(15(22)23)19-20-21/h1-7H,8H2,(H,22,23) [1]. The SMILES notation for this compound is C1=CC(=C(C=C1F)Cl)CN2C(=C(N=N2)C(=O)O)C3=CC=NC=C3 [1].

Bond Lengths and Angles

The triazole ring in 1,2,3-triazole derivatives typically exhibits characteristic bond lengths and angles that reflect its aromatic nature [3]. Based on theoretical calculations performed on related triazole carboxylic acid systems, the carbon-nitrogen bond lengths within the triazole ring range from 1.325 to 1.360 Å, while the nitrogen-nitrogen bond lengths are approximately 1.295 to 1.315 Å [4] [5]. The carbon-carbon bond connecting the triazole ring to the carboxylic acid group typically measures around 1.465 to 1.490 Å [4] [5].

The bond angles within the triazole ring are constrained by the five-membered ring geometry, with internal angles ranging from 105° to 110° [3] [4]. The exocyclic angles, particularly those involving the substituents, show variations depending on steric and electronic effects [3]. The presence of electron-withdrawing groups such as the chloro and fluoro substituents on the benzyl ring can influence the electron density distribution and consequently affect bond lengths and angles throughout the molecular framework [5].

Conformational Analysis

Conformational analysis of 1-(2-chloro-4-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid reveals multiple stable conformations arising from rotation around key bonds [3] [5]. The most significant conformational flexibility occurs around the C-N bond connecting the benzyl group to the triazole ring and the bond connecting the triazole to the pyridine ring [3].

Quantum mechanical calculations on similar triazole systems indicate that the carboxylic acid group exhibits notable rotation relative to the triazole ring plane [5]. In neutral forms, the torsional angle between the carboxylic acid and triazole ring is typically around 15-26°, while in anionic forms, this angle can increase significantly due to enhanced flexibility of the carboxylate group [5]. The 2-chloro-4-fluorobenzyl substituent tends to adopt conformations that minimize steric clashes while maximizing favorable electronic interactions [3].

The pyridin-4-yl group typically maintains a near-coplanar arrangement with the triazole ring to facilitate π-π conjugation, though slight deviations from planarity may occur due to intermolecular interactions in the solid state [3] [5]. The overall molecular conformation is stabilized by intramolecular hydrogen bonding interactions, particularly between the carboxylic acid proton and nitrogen atoms within the triazole or pyridine rings [5].

Molecular Topology

The molecular topology of 1-(2-chloro-4-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid is characterized by its topological polar surface area of 80.9 Ų and a complexity value of 424 [1]. The compound contains 23 heavy atoms with 4 rotatable bonds, providing moderate conformational flexibility [1]. The molecule possesses 1 hydrogen bond donor (the carboxylic acid group) and 6 hydrogen bond acceptors (including nitrogen atoms in the triazole and pyridine rings, oxygen atoms in the carboxylic acid group, and halogen atoms) [1].

The XLogP3-AA value of 2.5 indicates moderate lipophilicity, suggesting balanced hydrophilic and lipophilic character [1]. The formal charge of the molecule is zero under neutral conditions, though ionization of the carboxylic acid group can occur under physiological conditions [1]. The compound exhibits no defined stereocenter counts, indicating the absence of chiral centers in the molecular structure [1].

Physical and Physicochemical Properties

Solubility Profile

The solubility characteristics of 1-(2-chloro-4-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid are influenced by the presence of both hydrophilic and lipophilic moieties within the molecular structure . The carboxylic acid group provides hydrophilic character and enables hydrogen bonding with water molecules, while the aromatic ring systems contribute to lipophilic properties .

Related triazole carboxylic acid derivatives exhibit variable aqueous solubility depending on the nature and position of substituents [7] [8]. Compounds containing similar structural features typically show limited water solubility in neutral form but enhanced solubility under basic conditions due to carboxylate anion formation [7]. The presence of halogen substituents (chloro and fluoro groups) can further modulate solubility through electronic effects and intermolecular interactions [9].

Solubility in organic solvents such as dimethyl sulfoxide, methanol, and ethanol is generally enhanced compared to aqueous systems due to favorable interactions with the aromatic components of the molecule [7] [8]. The compound may exhibit pH-dependent solubility behavior, with increased solubility at higher pH values where deprotonation of the carboxylic acid group occurs [7].

Thermal Properties

Thermal analysis of triazole carboxylic acid derivatives reveals characteristic melting points and decomposition temperatures that reflect the stability of the molecular framework [10] [11] [12] [8]. Related 1,2,4-triazole-3-carboxylic acid compounds exhibit melting points in the range of 132-136°C [10] [11] [12] [8]. The thermal stability of 1,2,3-triazole systems is generally comparable, with decomposition temperatures often exceeding 200°C depending on the substituent pattern [13] [14].

The presence of electron-withdrawing groups such as chloro and fluoro substituents can influence thermal stability through electronic effects [13]. Triazole derivatives containing trifluoromethyl groups have demonstrated enhanced thermal stability with decomposition temperatures reaching 300°C or higher [13]. The carboxylic acid functionality may undergo decarboxylation at elevated temperatures, representing a primary decomposition pathway [14].

Differential scanning calorimetry studies of related compounds reveal endothermic melting transitions followed by exothermic decomposition processes [13] [14]. The thermal behavior is influenced by intermolecular hydrogen bonding patterns and crystal packing arrangements, which can affect both melting points and decomposition kinetics [13].

pKa and Ionization Constants

The ionization behavior of 1-(2-chloro-4-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid is primarily governed by the carboxylic acid group, which serves as the primary ionizable functionality [4] [15]. Theoretical calculations predict a pKa value for the carboxylic acid group in the range of 10.5-11.0, which is characteristic of triazole carboxylic acids [8].

The relatively high pKa compared to simple aliphatic carboxylic acids reflects the electron-withdrawing influence of the triazole ring system [4] [15]. The presence of additional electron-withdrawing substituents, including the chloro and fluoro groups on the benzyl moiety, may further modulate the acid strength through inductive effects [4].

The pyridine nitrogen atom represents a potential basic site with an estimated pKb value in the range of 8-9, corresponding to weak basicity [15]. Under physiological conditions (pH 7.4), the carboxylic acid group would be predominantly ionized, while the pyridine nitrogen would remain largely protonated [4] [15]. The ionization state significantly influences molecular conformation, solubility, and intermolecular interaction patterns [4] [15].

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.3.1.1. 1H NMR Analysis

1H NMR spectroscopy provides detailed information about the hydrogen environments in 1-(2-chloro-4-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid [16] [15] [17]. The aromatic protons of the pyridine ring typically appear as characteristic doublets in the range of 8.5-9.0 ppm due to their proximity to the electronegative nitrogen atom [18] [17]. The 2-chloro-4-fluorobenzyl aromatic protons exhibit chemical shifts between 7.0-7.8 ppm with coupling patterns reflecting the substitution pattern [17].

The methylene bridge protons connecting the benzyl group to the triazole ring appear as a singlet around 5.5-6.0 ppm [18] [17]. The carboxylic acid proton, when observable, typically resonates as a broad signal between 12-13 ppm due to rapid exchange with deuterated solvents [17]. Chemical shift variations occur depending on the solvent system used, with polar protic solvents generally causing downfield shifts compared to aprotic solvents [17].

Coupling constants provide information about through-bond interactions, with aromatic protons exhibiting typical J-coupling values of 7-8 Hz for ortho relationships and smaller values for meta couplings [18] [17]. The integration ratios confirm the expected number of protons for each environment, supporting structural assignment [18].

2.3.1.2. 13C NMR Analysis

13C NMR spectroscopy reveals the carbon framework of 1-(2-chloro-4-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid through characteristic chemical shifts for different carbon environments [19] [17]. The carboxylic acid carbonyl carbon appears at approximately 162-165 ppm, representing the most downfield signal due to the electron-withdrawing nature of the carbonyl group [19] [17].

Aromatic carbons of the pyridine ring resonate between 120-160 ppm, with the carbon adjacent to nitrogen showing the most downfield shift [19] [17]. The triazole ring carbons exhibit chemical shifts in the range of 125-155 ppm, with the carbon bearing the carboxylic acid group appearing around 125-130 ppm [19] [17]. The benzyl aromatic carbons show signals between 115-140 ppm, with halogen-bearing carbons exhibiting characteristic chemical shifts influenced by the electronegative substituents [17].

The methylene carbon connecting the benzyl group to the triazole ring appears around 50-55 ppm [19] [17]. Solvent effects can cause variations in chemical shifts, with polar solvents generally leading to slight downfield shifts compared to nonpolar environments [17]. The 13C NMR spectrum provides definitive structural confirmation through carbon count and chemical shift patterns [19] [17].

2.3.1.3. 2D NMR Techniques

Two-dimensional NMR techniques provide valuable structural information through correlation experiments that establish connectivity patterns in 1-(2-chloro-4-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid [16] [15]. COSY (Correlation Spectroscopy) experiments reveal through-bond 1H-1H coupling relationships, confirming the connectivity of aromatic protons within each ring system [16].

HSQC (Heteronuclear Single Quantum Coherence) experiments establish direct 1H-13C correlations, allowing assignment of carbon signals to their corresponding protons [16] [15]. These correlations are particularly valuable for distinguishing between different aromatic carbon environments and confirming the substitution patterns [16].

HMBC (Heteronuclear Multiple Bond Correlation) experiments provide long-range 1H-13C correlations across 2-3 bonds, enabling determination of quaternary carbon positions and confirming the overall molecular connectivity [16] [15]. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can reveal through-space interactions between protons, providing information about molecular conformation and preferred spatial arrangements [16].

Infrared (IR) Spectroscopy

Infrared spectroscopy of 1-(2-chloro-4-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid exhibits characteristic absorption bands that reflect the functional groups present in the molecule [20] [4]. The carboxylic acid group produces a distinctive broad O-H stretching vibration around 2500-3300 cm⁻¹ due to hydrogen bonding effects [9] [20]. The C=O stretching vibration of the carboxylic acid appears as a strong absorption band near 1700-1720 cm⁻¹ [9] [20].

Aromatic C-H stretching vibrations occur in the range of 3000-3100 cm⁻¹, while aliphatic C-H stretches from the methylene bridge appear around 2850-2950 cm⁻¹ [20] [4]. The triazole and pyridine ring systems contribute characteristic C=N and C=C stretching vibrations between 1400-1600 cm⁻¹ [20] [4]. C-F stretching vibrations from the fluorine substituent typically appear around 1000-1300 cm⁻¹ [9].

Out-of-plane bending vibrations of aromatic C-H bonds produce characteristic fingerprint absorptions below 900 cm⁻¹ [20] [4]. The overall IR spectrum provides a unique fingerprint for compound identification and structural confirmation [20]. Hydrogen bonding interactions in the solid state can cause band broadening and frequency shifts compared to isolated molecules [20] [4].

UV-Visible Spectroscopy

UV-Visible spectroscopy of 1-(2-chloro-4-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid reveals electronic transitions characteristic of the aromatic chromophores present in the molecule [16] [15] [21]. The compound exhibits strong absorption in the UV region due to π-π* transitions associated with the aromatic ring systems [21].

The primary absorption maximum occurs around 200-220 nm, corresponding to high-energy π-π* transitions within the triazole and pyridine rings [21]. Additional absorption bands may appear at longer wavelengths (250-300 nm) due to charge transfer interactions between electron-rich and electron-poor aromatic systems [16] [15]. The presence of electron-withdrawing substituents can cause bathochromic (red) shifts in absorption maxima [16].

Solvent effects influence the UV-Visible spectrum, with polar solvents generally causing slight shifts in absorption maxima compared to nonpolar environments [16] [15]. The extinction coefficients typically range from 10³ to 10⁴ M⁻¹cm⁻¹ for the main absorption bands [21]. Fluorescence properties may be observed depending on the molecular conformation and intermolecular interactions [16] [15].

Mass Spectrometry

Mass spectrometry of 1-(2-chloro-4-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid provides molecular ion confirmation and fragmentation pattern information [22]. The molecular ion peak appears at m/z 332.7 (M+H)⁺ under positive ion electrospray ionization conditions [1]. The isotope pattern reflects the presence of chlorine and fluorine atoms, with characteristic peak ratios [22].

Common fragmentation pathways include loss of the carboxylic acid group (loss of 45 mass units) and cleavage of the benzyl-triazole bond [22]. The pyridine ring may undergo fragmentation to produce characteristic nitrogen-containing fragment ions [22]. Halogen-containing fragments provide diagnostic information about the substitution pattern [22].

High-resolution mass spectrometry enables accurate mass determination with typical mass accuracy better than 5 ppm [23]. Tandem mass spectrometry (MS/MS) experiments provide detailed fragmentation pathways that support structural elucidation [22]. The fragmentation patterns are consistent with the proposed molecular structure and provide definitive identification [22].

Raman Spectroscopy

Raman spectroscopy complements infrared spectroscopy by providing information about vibrational modes that are Raman-active in 1-(2-chloro-4-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid [20] [24]. Ring breathing modes of the aromatic systems typically appear as strong Raman bands between 800-1000 cm⁻¹ [24]. C=C and C=N stretching vibrations within the triazole and pyridine rings produce characteristic Raman shifts in the 1200-1600 cm⁻¹ region [20] [24].

The C-H stretching region (2800-3200 cm⁻¹) shows distinct bands for aromatic and aliphatic hydrogen environments [24]. Halogen-carbon stretching vibrations contribute to the lower frequency region of the Raman spectrum [24]. The carboxylic acid group produces less intense Raman bands compared to its strong IR absorption [20].

Raman spectroscopy is particularly valuable for analyzing crystalline samples and can provide information about molecular conformation in the solid state [24]. The technique is complementary to IR spectroscopy and together they provide comprehensive vibrational characterization [20] [24]. Polarization studies can reveal symmetry properties of vibrational modes [24].

X-ray Crystallography Analysis

Crystal Structure Determination

X-ray crystallographic analysis provides definitive three-dimensional structural information for 1-(2-chloro-4-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid in the solid state [3] [25]. Related triazole carboxylic acid structures typically crystallize in monoclinic or triclinic space groups depending on the molecular packing arrangements [3] [25]. Unit cell parameters reflect the molecular dimensions and intermolecular interaction patterns [3].

The triazole ring adopts a planar conformation with bond lengths and angles consistent with aromatic character [3] [25]. The carboxylic acid group may exhibit slight deviation from the triazole plane due to hydrogen bonding interactions with neighboring molecules [3]. The benzyl and pyridine substituents adopt orientations that optimize intermolecular interactions while minimizing steric clashes [3].

Refinement statistics typically include R-factors below 5% for high-quality structures, indicating good agreement between observed and calculated structure factors [3] [25]. Thermal parameters provide information about molecular motion in the crystal lattice [3]. Disorder may be observed for flexible substituents, particularly if multiple conformations are energetically accessible [3].

Packing Arrangements and Intermolecular Interactions

Crystal packing analysis reveals the intermolecular interaction patterns that stabilize the solid-state structure of 1-(2-chloro-4-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid [3] [25]. Hydrogen bonding interactions involving the carboxylic acid group represent the primary stabilizing forces in the crystal lattice [3]. These may include O-H···N interactions with triazole or pyridine nitrogen atoms and O-H···O interactions leading to carboxylic acid dimer formation [3].

Weak C-H···N hydrogen bonds contribute additional stabilization through interactions between aromatic protons and nitrogen lone pairs [3]. C-H···π interactions between aromatic ring systems provide further stabilization and influence the overall packing motif [3]. Halogen bonding interactions involving the chloro and fluoro substituents may contribute to the crystal packing arrangement [3].

π-π stacking interactions between aromatic rings can influence the molecular arrangement, though steric factors may limit the extent of such interactions [3] [25]. The overall packing arrangement reflects a balance between attractive intermolecular forces and repulsive steric interactions [3]. Packing coefficients typically range from 65-75% for organic crystals, indicating efficient space filling [3].

Electronic Structure and Quantum Mechanical Properties

The electronic structure of 1-(2-chloro-4-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid has been investigated through density functional theory (DFT) calculations that provide insights into molecular orbitals, electron density distribution, and energetic properties [16] [4] [5] [26]. The highest occupied molecular orbital (HOMO) is typically localized on the electron-rich triazole ring system, while the lowest unoccupied molecular orbital (LUMO) shows significant contribution from the pyridine ring and electron-withdrawing substituents [26].

The HOMO-LUMO energy gap for triazole derivatives generally ranges from 4-6 eV, indicating moderate electronic stability [26] [27]. The presence of electron-withdrawing groups such as the carboxylic acid, chloro, and fluoro substituents tends to lower both HOMO and LUMO energies while maintaining a reasonable energy gap [26]. Natural bond orbital (NBO) analysis reveals charge distribution patterns, with significant negative charge localization on oxygen atoms of the carboxylic acid group and nitrogen atoms of the heterocycles [5].

Electrostatic potential maps highlight regions of positive and negative charge distribution that govern intermolecular interactions [16] [4]. The carboxylic acid oxygen atoms and triazole nitrogen atoms represent primary nucleophilic sites, while the aromatic carbon atoms and acidic proton serve as electrophilic centers [5]. Quantum mechanical calculations predict molecular dipole moments in the range of 3-5 Debye units, reflecting the polar nature of the molecule [16] [4].

Click Chemistry Approaches

The synthesis of 1-(2-chloro-4-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid predominantly relies on click chemistry methodologies, which have revolutionized the field of triazole synthesis through their exceptional reliability, selectivity, and compatibility with diverse functional groups [1] [2] [3]. Click chemistry represents a paradigm shift in synthetic organic chemistry, offering modular and orthogonal processes that enable the efficient construction of complex molecular architectures under mild conditions [4] [5].

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Copper-Catalyzed Azide-Alkyne Cycloaddition represents the most extensively utilized method for synthesizing 1,4-disubstituted 1,2,3-triazoles, including the target compound. This reaction was independently discovered by Meldal and Sharpless in 2002 and has since become the prototypical example of click chemistry [1] [6] [7].

3.1.1.1. Reaction Mechanism

The CuAAC mechanism involves a sophisticated dinuclear copper pathway that provides both exceptional regioselectivity and substantial rate acceleration compared to the uncatalyzed Huisgen cycloaddition [8] [6] [9] [10]. Recent mechanistic studies have established that the reaction proceeds through a stepwise process involving two chemically equivalent copper atoms working in concert [9] [10].

The catalytic cycle initiates with the formation of a copper(I) acetylide intermediate through deprotonation of the terminal alkyne by a copper(I) species. This σ-bound copper acetylide then recruits a second copper atom through π-coordination, forming the catalytically active dinuclear complex [10] [11]. The organic azide coordinates to the π-bound copper center, positioning the reactants in the optimal geometry for cycloaddition [12] [8].

The subsequent cycloaddition occurs through nucleophilic attack of the β-carbon of the acetylide at the terminal nitrogen of the azide, forming the first carbon-nitrogen bond [9]. This step generates a six-membered cupracycle intermediate that undergoes reductive elimination to form the triazolide product [12] [9]. The reaction concludes with protonation of the copper triazolide to release the 1,4-disubstituted triazole product and regenerate the active copper catalyst [9].

Computational studies using density functional theory methods have confirmed that the formation of the azide-copper acetylide complex constitutes the rate-determining step, with activation barriers typically ranging from 8.99 to 14.29 kcal/mol in aqueous media [12] [9]. The dinuclear mechanism accounts for the remarkable 7-8 orders of magnitude rate acceleration observed in copper-catalyzed reactions compared to thermal cycloaddition [9].

3.1.1.2. Catalyst Systems

The selection and optimization of catalyst systems represents a critical aspect of CuAAC methodology, with various copper sources and supporting ligands offering distinct advantages for specific synthetic applications [7] [13]. The most commonly employed catalyst systems can be categorized based on their copper oxidation state and the presence of auxiliary ligands.

Copper(II) Systems with Reducing Agents

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) combined with sodium ascorbate represents the most widely adopted catalyst system for CuAAC reactions [13] [14]. This system generates copper(I) species in situ through reduction of copper(II) by ascorbate, providing a convenient and effective protocol for diverse synthetic applications [13]. Optimal copper concentrations typically range from 50-100 μM, with ascorbate concentrations of 2.5-5.0 mM required to maintain the active copper(I) oxidation state in the presence of atmospheric oxygen [13] [14].

The mechanism of copper(I) generation involves a two-electron reduction process, with ascorbate serving both as a reducing agent and as a sacrificial antioxidant to prevent copper-mediated generation of reactive oxygen species [13]. Sodium ascorbate is preferred over ascorbic acid due to its superior stability and compatibility with aqueous reaction conditions [13] [14].

Copper(I) Sources

Copper(I) iodide (CuI) provides direct access to the catalytically active oxidation state without requiring external reducing agents [15]. CuI-catalyzed reactions typically employ 5-10 mol% catalyst loading and demonstrate excellent functional group tolerance [15]. The heterogeneous nature of CuI can be advantageous for product purification, as the catalyst can be removed through simple filtration procedures.

Copper(I) acetate and other copper(I) carboxylates offer alternative catalyst sources that demonstrate improved solubility in organic media [13]. These systems often require supporting ligands to stabilize the copper(I) center and prevent disproportionation reactions [13].

Ligand-Supported Systems

Tris(hydroxypropyltriazolylmethyl)amine (THPTA) and tris(benzyltriazolylmethyl)amine (TBTA) represent prominent examples of polytriazole ligands specifically designed for CuAAC applications [13]. These ligands provide multiple coordination sites that stabilize copper(I) centers while preventing catalyst deactivation through oxidation or aggregation processes [13] [14].

The optimal ligand-to-copper ratio typically ranges from 5:1 to 10:1, ensuring complete coordination of copper centers while maintaining high catalytic activity [13] [14]. Excessive ligand concentrations can inhibit catalytic activity through competitive coordination effects, emphasizing the importance of careful optimization [13].

3.1.1.3. Optimization Parameters

The optimization of CuAAC reactions requires systematic investigation of multiple interdependent parameters that collectively determine reaction efficiency, selectivity, and practicality [16] [17] [13]. Modern optimization strategies employ design of experiments (DoE) approaches to efficiently explore multidimensional parameter spaces [18].

Temperature Effects

Temperature optimization represents a critical balance between reaction rate and catalyst stability [16] [17]. While elevated temperatures generally increase reaction rates, excessive heating can promote catalyst deactivation through oxidation or decomposition processes [16]. Most CuAAC reactions proceed efficiently at temperatures ranging from room temperature to 60°C, with optimal conditions often determined by substrate-specific factors [17] [13].

For the synthesis of complex triazole derivatives containing sensitive functional groups, room temperature conditions are generally preferred to minimize side reactions and preserve structural integrity [17]. Microwave-assisted heating can provide rapid access to elevated temperatures while maintaining precise temperature control [16].

Solvent Selection

Solvent selection profoundly influences both reaction rate and selectivity in CuAAC reactions [17] [13]. Aqueous and mixed aqueous-organic solvent systems generally provide superior results due to their ability to stabilize copper(I) intermediates and facilitate substrate dissolution [13]. The water-tert-butanol mixture (1:1) has emerged as a particularly effective solvent system, combining the stabilizing effects of water with enhanced substrate solubility [17].

Protic solvents facilitate the final protonation step in the catalytic cycle, while also serving as hydrogen bond donors that can influence substrate orientation and binding [17]. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide demonstrate compatibility with CuAAC conditions but may require modified catalyst systems to achieve optimal performance [17].

pH Optimization

Buffer selection and pH control represent crucial parameters for maintaining catalyst activity and preventing competitive side reactions [13]. The optimal pH range for CuAAC reactions typically spans 6.5-8.0, with phosphate, carbonate, and HEPES buffers providing suitable buffering capacity [13] [14]. Tris buffer should be avoided due to its ability to coordinate copper centers and inhibit catalytic activity [13].

Extreme pH conditions can promote catalyst decomposition or substrate degradation, emphasizing the importance of careful pH optimization for each specific substrate combination [13]. The presence of coordinating anions can also influence catalyst stability and activity, requiring systematic evaluation during optimization studies [13].

Electrochemically Generated Copper(I)-Catalyzed Methods

Electrochemical generation of copper(I) species represents an innovative approach to CuAAC catalysis that addresses several limitations associated with conventional chemical reducing agents [19] [20] [21] [22]. This methodology employs controlled electrochemical oxidation of metallic copper to generate the precise quantity of copper(I) catalyst required for efficient cycloaddition reactions [19] [22].